D-Mannojirimycin Bisulfite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannojirimycin Bisulfite typically involves the reaction of D-mannose-derived aldehyde with bisulfite. The reaction conditions often include acidic environments to facilitate the addition of bisulfite across the double bond of the aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: D-Mannojirimycin Bisulfite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve acidic or basic environments depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
Scientific Research Applications
D-Mannojirimycin Bisulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various biochemical reagents and research materials.
Mechanism of Action
D-Mannojirimycin Bisulfite exerts its effects by inhibiting the activity of α-mannosidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of mannose-containing substrates. This inhibition affects various biological pathways involving glycoprotein processing and degradation .
Comparison with Similar Compounds
1-Deoxynojirimycin: Another potent glycosidase inhibitor with a similar structure and function.
1-Deoxymannojirimycin: Similar in structure but differs in the specific functional groups and their positions.
Uniqueness: D-Mannojirimycin Bisulfite is unique due to its specific inhibition of α-mannosidase and its bisulfite group, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H13NO7S |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5+,6?/m1/s1 |
InChI Key |
PLICPKOWHZITQE-QTVWNMPRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(N1)S(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
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